Molecular Weight and logP Differentiation from N-Desethyl and N-Methyl Analogs
Compared to the unsubstituted piperazine analog 1-[(piperazin-1-yl)methyl]cyclobutan-1-ol (CAS 1502066-13-8, MW 170.25 g/mol) and the N-methyl analog 1-[(4-methylpiperazin-1-yl)methyl]cyclobutan-1-ol (MW 184.28 g/mol), the target compound (MW 198.31 g/mol) introduces a stepwise increase of approximately 28 Da and 14 Da, respectively, attributable to the ethyl substituent . Although direct experimental logP values for all three members have not been published in a head-to-head study, application of the fragment-based XlogP3 algorithm (PubChem-derived) yields estimated logP values of 0.3 (N-H), 0.6 (N-methyl), and 0.9 (N-ethyl), reflecting a consistent trend of increasing lipophilicity with N-alkyl chain elongation [1]. This incremental modulation enables medicinal chemists to systematically tune lipophilicity-efficiency metrics (e.g., LLE, LipE) when optimizing a lead series.
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 198.31 g/mol; XlogP3 ≈ 0.9 |
| Comparator Or Baseline | N-desethyl analog (CAS 1502066-13-8): MW = 170.25 g/mol, XlogP3 ≈ 0.3; N-methyl analog (CAS not provided): MW = 184.28 g/mol, XlogP3 ≈ 0.6 |
| Quantified Difference | ΔMW = +28.06 Da (vs. N-desethyl); ΔMW = +14.03 Da (vs. N-methyl); ΔXlogP3 ≈ +0.6 (vs. N-desethyl) |
| Conditions | XlogP3 fragment-based prediction; experimental logP not reported in peer-reviewed literature for any analog |
Why This Matters
Systematic variation in molecular weight and lipophilicity across N-alkyl substituents allows rational selection of the optimal analog for a desired logD window, which directly influences passive permeability, aqueous solubility, and in vivo distribution.
- [1] PubChem. XLogP3 fragment-based logP prediction algorithm. National Center for Biotechnology Information. View Source
